![molecular formula C21H18BrNO2 B14172127 Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate CAS No. 923031-60-1](/img/structure/B14172127.png)
Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate is an organic compound with the molecular formula C21H18BrNO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the amino group is substituted with a 4-bromophenyl and phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate typically involves a multi-step process. One common method is the reaction of 4-bromoaniline with ethyl 4-aminobenzoate in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester group to an alcohol.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(4-chlorophenyl)(phenyl)amino]benzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-[(4-methylphenyl)(phenyl)amino]benzoate: Contains a methyl group instead of bromine.
Ethyl 4-[(4-nitrophenyl)(phenyl)amino]benzoate: Features a nitro group in place of bromine.
Propiedades
Número CAS |
923031-60-1 |
|---|---|
Fórmula molecular |
C21H18BrNO2 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
ethyl 4-(N-(4-bromophenyl)anilino)benzoate |
InChI |
InChI=1S/C21H18BrNO2/c1-2-25-21(24)16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22)11-15-20/h3-15H,2H2,1H3 |
Clave InChI |
IFCGCJJDIZITJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B14172069.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B14172074.png)
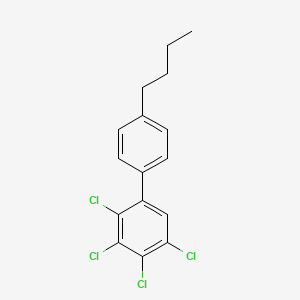
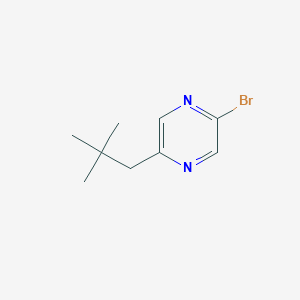
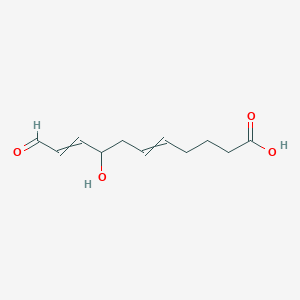
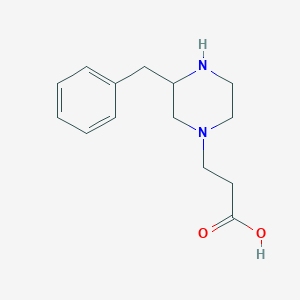
![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)

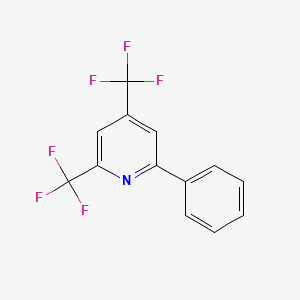

![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)
